(3-Ethoxy-4-fluorophenyl)Zinc bromide

Catalog No.
S15495243
CAS No.
M.F
C8H8BrFOZn
M. Wt
284.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(3-Ethoxy-4-fluorophenyl)Zinc bromide

Product Name

(3-Ethoxy-4-fluorophenyl)Zinc bromide

IUPAC Name

bromozinc(1+);1-ethoxy-2-fluorobenzene-5-ide

Molecular Formula

C8H8BrFOZn

Molecular Weight

284.4 g/mol

InChI

InChI=1S/C8H8FO.BrH.Zn/c1-2-10-8-6-4-3-5-7(8)9;;/h3,5-6H,2H2,1H3;1H;/q-1;;+2/p-1

InChI Key

RNECAPDFQGLFBK-UHFFFAOYSA-M

Canonical SMILES

CCOC1=C(C=C[C-]=C1)F.[Zn+]Br

(3-Ethoxy-4-fluorophenyl)zinc bromide is an organozinc compound characterized by the presence of a fluorine atom and an ethoxy group on the phenyl ring. This compound is typically utilized in organic synthesis, particularly in cross-coupling reactions where it acts as a nucleophilic partner. The unique combination of substituents enhances its reactivity and selectivity, making it valuable for forming carbon-carbon bonds in various chemical transformations.

The primary reactions involving (3-ethoxy-4-fluorophenyl)zinc bromide include:

  • Substitution Reactions: This compound is particularly known for participating in cross-coupling reactions, such as Negishi coupling, where it transfers the phenyl group to an electrophilic partner, usually a halide or pseudohalide.
  • Grignard Reactions: Although less common, it can also engage in Grignard-type reactions with carbonyl compounds to yield alcohols.

The major products from these reactions typically include biaryl compounds or substituted phenyl derivatives, depending on the electrophile used.

The synthesis of (3-ethoxy-4-fluorophenyl)zinc bromide generally involves the reaction of 3-ethoxy-4-fluorophenyl bromide with zinc in a suitable solvent such as tetrahydrofuran (THF). The reaction is typically performed under inert conditions to prevent oxidation and moisture interference. The general reaction scheme can be represented as follows:

3 Ethoxy 4 fluorophenyl bromide+Zn 3 Ethoxy 4 fluorophenyl zinc bromide\text{3 Ethoxy 4 fluorophenyl bromide}+\text{Zn}\rightarrow \text{ 3 Ethoxy 4 fluorophenyl zinc bromide}

On an industrial scale, optimized conditions are employed for large-scale synthesis, including high-purity reagents and controlled environments to ensure product quality.

(3-Ethoxy-4-fluorophenyl)zinc bromide finds applications primarily in organic synthesis, particularly in:

  • Cross-Coupling Reactions: It is extensively used in Negishi coupling to synthesize complex organic molecules.
  • Synthesis of Pharmaceuticals: Its unique reactivity makes it useful in designing pharmaceutical intermediates and active pharmaceutical ingredients.

The compound's ability to form stable carbon-carbon bonds enhances its utility in developing various organic compounds .

Several compounds share structural similarities with (3-ethoxy-4-fluorophenyl)zinc bromide. Notable examples include:

Compound NameKey Features
(2-Ethoxy-5-methylphenyl)zinc bromideContains a methyl group instead of fluorine
(3-Cyano-4-fluorophenyl)zinc bromideContains a cyano group which may alter reactivity
(Diethoxyphosphoryl)difluoromethylzinc bromideIncorporates difluoromethyl and diethoxyphosphoryl groups

Uniqueness

The uniqueness of (3-ethoxy-4-fluorophenyl)zinc bromide lies in its specific combination of ethoxy and fluorine substituents. This configuration provides distinct reactivity patterns compared to similar compounds, particularly in terms of selectivity and efficiency in cross-coupling reactions. Its solubility in tetrahydrofuran and compatibility with various catalysts further enhance its application scope in organic synthesis .

Hydrogen Bond Acceptor Count

3

Exact Mass

281.90340 g/mol

Monoisotopic Mass

281.90340 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-11-2024

Explore Compound Types